molecular formula C21H18N2O2S3 B10796000 N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide

N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide

Cat. No.: B10796000
M. Wt: 426.6 g/mol
InChI Key: AWTRJSJHAUPRTB-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiazole core substituted at the 2-position with a sulfanyl group linked to a 2-(2-methylphenoxy)ethyl chain and at the 6-position with a thiophene-2-carboxamide moiety.

Properties

Molecular Formula

C21H18N2O2S3

Molecular Weight

426.6 g/mol

IUPAC Name

N-[2-[2-(2-methylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18N2O2S3/c1-14-5-2-3-6-17(14)25-10-12-27-21-23-16-9-8-15(13-19(16)28-21)22-20(24)18-7-4-11-26-18/h2-9,11,13H,10,12H2,1H3,(H,22,24)

InChI Key

AWTRJSJHAUPRTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-nitrothiophenol

A common precursor for 6-substituted benzothiazoles involves reacting 2-amino-5-nitrothiophenol with chloroacetyl chloride in the presence of K₂CO₃. This forms 6-nitro-1,3-benzothiazole, which is subsequently reduced to the amine using H₂/Pd-C.

Example Reaction:

2-Amino-5-nitrothiophenol+ClCH2COClK2CO3,DMF6-Nitro-1,3-benzothiazoleH2/Pd-C6-Amino-1,3-benzothiazole\text{2-Amino-5-nitrothiophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Nitro-1,3-benzothiazole} \xrightarrow{\text{H}2/\text{Pd-C}} \text{6-Amino-1,3-benzothiazole}

Key Data:

  • Yield: 85–90% for cyclocondensation

  • Reduction efficiency: >95%

Coupling of Thiophene-2-Carboxamide

The final step involves amide bond formation between the benzothiazole amine and thiophene-2-carboxylic acid.

Carbodiimide-Mediated Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine reacts with thiophene-2-carboxylic acid in dichloromethane (DCM).

Reaction Scheme:

2-[2-(2-Methylphenoxy)ethyl]sulfanyl-1,3-benzothiazol-6-amine+Thiophene-2-carboxylic acidEDC, HOBt, DCMTarget Compound\text{2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-amine} + \text{Thiophene-2-carboxylic acid} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}

Optimized Conditions:

  • Molar ratio (amine:acid:EDC:HOBt): 1:1.2:1.5:1.5

  • Reaction time: 12–24 hours

  • Yield: 82–89%

Microwave-Assisted Synthesis (Alternative)

Microwave irradiation (100°C, 300 W) reduces reaction time to 1–2 hours with comparable yields (80–85%).

Purification and Characterization

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.12 (m, thiophene and aryl-H), 4.32 (t, -SCH₂CH₂O-).

    • HRMS (ESI): [M+H]⁺ calcd. for C₂₁H₁₉N₂O₂S₃: 443.06; found: 443.07.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Conventional amidation82–89%12–24 h>98%Industrial
Microwave-assisted80–85%1–2 h>97%Lab-scale
Thiol-ene reaction75–78%6 h>95%Moderate

Chemical Reactions Analysis

MMV007396 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

MMV007396 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MMV007396 involves its interaction with specific molecular targets within the parasite. It disrupts key biological pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes critical for the parasite’s survival and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (Compound 21)
  • Key Differences : Replaces the sulfanyl group with a sulfonamide and substitutes the thiophene-2-carboxamide with a simpler acetamide.
  • Synthesis : Synthesized in 35% yield using EEDQ in DMF, indicating moderate efficiency .
  • Implications: The sulfonamide group may enhance solubility but reduce lipophilicity compared to the target compound’s sulfanyl-phenoxyethyl chain.
N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • Key Differences: Incorporates a mesitylamino group and a tetrazole-sulfanyl acetamide.

Pharmacological and Functional Comparisons

2-Chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl}-1,3-benzothiazol-6-yl]benzamide (Compound 5)
  • Activity : Reported as a 15-lipoxygenase inhibitor with a binding energy of −23.495 kcal/mol .
  • Key Differences : A chloro-benzamide substituent replaces the thiophene carboxamide. The chloro group may enhance electrophilic interactions but reduce metabolic stability.
N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide
  • Structure: Features a bromoanilino group and a phenylacrylamide substituent (MW: 524.45 g/mol).

Substituent Effects on Physicochemical Properties

Compound Sulfanyl Substituent 6-Position Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-(2-Methylphenoxy)ethyl Thiophene-2-carboxamide ~457.55 (estimated) Balanced lipophilicity, moderate solubility
Compound 21 1-Methylethylsulfonamidoethyl Acetamide ~425.50 Higher solubility, lower membrane permeability
Compound 5 2-[(1-Phenylethyl)amino]-2-oxoethyl Chlorobenzamide ~473.96 Enhanced electrophilicity, potential toxicity
Compound 4-Bromoanilino-2-oxoethyl 3-Phenylacrylamide 524.45 Increased steric bulk, reduced metabolic clearance

Q & A

Q. What are the key synthetic routes for N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiophene-2-carboxamide coupling : Reacting thiophene-2-carbonyl chloride with a benzothiazole amine derivative under reflux in anhydrous acetonitrile (1–3 hours, 80–90°C) .
  • Sulfanyl group introduction : Using a nucleophilic substitution reaction with 2-(2-methylphenoxy)ethanethiol in the presence of a base (e.g., NaH) in THF .
  • Purification : Crystallization from methanol or ethanol yields high-purity product (melting point 190–200°C).
  • Optimization : Control moisture sensitivity by using dry solvents and inert atmospheres. Monitor reaction progress via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Identify protons and carbons in the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and thiophene (δ 6.5–7.5 ppm) moieties. Sulfanyl (-S-) groups show characteristic splitting patterns .
  • IR spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-S vibrations (~670 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between benzothiazole and thiophene rings (typically 8–15°) to validate stereochemistry .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use methanol or ethanol to remove unreacted starting materials.
  • Reverse-phase HPLC : Employ a C18 column with a water/acetonitrile gradient (60:40 to 90:10) for high-purity isolation (>98%) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent resolves polar impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved during structural characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the sulfanyl group) by acquiring spectra at 25°C and −20°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzothiazole vs. thiophene protons) through spin-spin coupling correlations .
  • DFT calculations : Compare experimental IR/NMR data with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Design assays based on structural analogs (e.g., benzothiazole-thiophene hybrids):
  • Antimicrobial activity : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

Q. How can structure-activity relationships (SAR) be studied for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with modified phenoxy (e.g., chloro, nitro) or sulfanyl (e.g., ethyl vs. propyl) groups.
  • Biological testing : Correlate substituent effects with activity (e.g., logP vs. MIC).
  • Computational docking : Use AutoDock Vina to predict binding modes to targets (e.g., S. aureus dihydrofolate reductase) .

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